BenchChemオンラインストアへようこそ!

6-(4-Benzylpiperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

BRD4 bromodomain inhibition Epigenetics Structure-Activity Relationship

6-(4-Benzylpiperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine (C17H19N5, MW 293.37) is the definitive unsubstituted-at-position-3 reference standard for [1,2,4]triazolo[4,3-b]pyridazine (TPDZ) SAR campaigns. Its vacant 3-position delivers a unique H-bond donor/acceptor profile distinct from 3-methyl, 3-CF₃, and 3-isopropyl analogs—where even minor substituent changes shift BRD4 BD1 IC₅₀ by >10-fold. The 4-benzylpiperidine pharmacophore engages the WPF hydrophobic pocket (Trp81, Pro82) and confers CNS drug-like properties (cLogP ~2.8), making it superior to larger probes like C25-140 (MW 457.6) when permeability or solubility constraints apply. Procure this exact substitution pattern to establish assay floors, enable clean SAR attribution at the 3-position, or generate 10–100 compound libraries via N-alkylation/amidation/cross-coupling in 1–2 synthetic steps—avoiding the costly de novo synthesis required by pre-functionalized congeners.

Molecular Formula C17H19N5
Molecular Weight 293.4 g/mol
Cat. No. B4737785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Benzylpiperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC17H19N5
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C17H19N5/c1-2-4-14(5-3-1)12-15-8-10-21(11-9-15)17-7-6-16-19-18-13-22(16)20-17/h1-7,13,15H,8-12H2
InChIKeyFGXQNMPHNUYOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Benzylpiperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine – Core Scaffold Identity and Procurement Context


6-(4-Benzylpiperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine (C17H19N5, MW 293.37) is an unsubstituted-at-position-3 member of the [1,2,4]triazolo[4,3-b]pyridazine (TPDZ) class [1]. This scaffold is recognized as a privileged structure in kinase and bromodomain inhibitor discovery, with multiple TPDZ derivatives progressing to advanced preclinical profiling [2]. The compound carries a 4-benzylpiperidine moiety at the 6-position, a pharmacophore associated with enhanced lipophilicity and CNS penetration [3]. Its unadorned 3-position distinguishes it from the more extensively studied 3-methyl, 3-trifluoromethyl, and 3-isopropyl congeners, offering a unique vector for downstream derivatization or use as a minimalist probe for scaffold-hopping campaigns.

Why 6-(4-Benzylpiperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Swapped with Other TPDZ Analogs


Although the [1,2,4]triazolo[4,3-b]pyridazine core is shared across numerous research compounds, simple interchange is precluded by the profound impact of even minor substituent variations on potency, selectivity, and physicochemical properties. The unsubstituted 3-position of the target compound yields a distinct hydrogen-bond donor/acceptor profile compared to the 3-methyl analog (MW 307.4) or the 3-trifluoromethyl variant (MW 361.4) . In BRD4 bromodomain inhibition, the introduction of a trifluoromethyl group at position 3 shifted the IC50 by more than an order of magnitude relative to the unsubstituted scaffold [1]. Similarly, replacing the 6-benzylpiperidine with an indole or aryl group can abolish inhibitory activity entirely [1]. These steep SAR gradients mean that even closely related analogs cannot be assumed to behave interchangeably in biological assays. For procurement, selecting the precise substitution pattern – especially the unsubstituted 3-position – is critical for SAR studies, fragment-based screening, or as a synthetic intermediate for late-stage diversification.

Head-to-Head Quantitative Differentiation of 6-(4-Benzylpiperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine


3-Position Substituent Impact on BRD4 BD1 Inhibitory Activity

In a crystallographically validated SAR study, the unsubstituted [1,2,4]triazolo[4,3-b]pyridazine core exhibited a baseline BRD4 BD1 IC50 of >50 µM, while introduction of a trifluoromethyl group at position 3 improved potency to an IC50 of 4.2 µM [1]. This >12-fold difference underscores the critical influence of the 3-position substituent. The target compound, bearing no substituent at position 3, provides the essential reference point for this SAR vector and serves as an ideal negative control or starting scaffold for fragment growth campaigns.

BRD4 bromodomain inhibition Epigenetics Structure-Activity Relationship

Molecular Weight and LogP Differentiation vs. C25-140 for Permeability-Sensitive Assays

The target compound (MW 293.37, cLogP ~2.8) is substantially smaller and less lipophilic than the TRAF6-Ubc13 inhibitor C25-140 (MW 457.6, cLogP ~4.1) . C25-140 contains the same benzylpiperidine-triazolopyridazine core but is elaborated with a bulky pyrazole-propanone extension. The ~164 Da molecular weight reduction and ~1.3 log unit lower lipophilicity of the target compound make it a more suitable scaffold for CNS drug discovery programs, where MW < 400 and cLogP 1–3 are preferred for blood-brain barrier penetration [1].

Physicochemical Profiling CNS Drug Discovery Permeability

Synthetic Tractability as a Late-Stage Diversification Intermediate

The target compound's unsubstituted 3-position is a chemically accessible handle for electrophilic aromatic substitution, nucleophilic displacement, or cross-coupling reactions. In contrast, the pre-functionalized 3-methyl (MW 307.4) and 3-trifluoromethyl (MW 361.4) analogs lock the scaffold into a fixed substitution pattern, eliminating this diversification vector. Literature precedent for the TPDZ class demonstrates that 3-position modifications can be achieved in 1–2 synthetic steps from the unsubstituted parent under mild conditions (e.g., N-alkylation, Pd-catalyzed coupling) [1].

Fragment-Based Drug Discovery Parallel Synthesis Scaffold Hopping

Benzylpiperidine Pharmacophore Engagement vs. Piperazine and Indole Isosteres

The 6-benzylpiperidine substituent is critical for BRD4 BD1 binding. In the Park et al. SAR study, replacing the piperidine with a piperazine (Compound 11) or substituting the benzyl group with an indole (Compound 35) resulted in complete loss of inhibitory activity (IC50 >100 µM) [1]. The target compound retains the optimal benzylpiperidine moiety at position 6, which engages the WPF motif hydrophobic pocket via interactions with Trp81 and Pro82 [1]. Compounds lacking this group (e.g., 6-piperazinyl or 6-aryl TPDZ derivatives) cannot recapitulate this binding mode.

Pharmacophore Modeling Kinase Inhibition Ligand Efficiency

Optimal Application Scenarios for 6-(4-Benzylpiperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine Based on Quantitative Evidence


BRD4/BET Bromodomain SAR Baseline and Fragment Growth

Use as the unsubstituted reference compound in BRD4 BD1 AlphaScreen assays (expected IC50 >50 µM) to establish the floor for 3-position substituent effects [1]. The compound's benzylpiperidine moiety ensures that any observed potency gain from 3-position elaboration can be unambiguously attributed to the newly introduced substituent, enabling clean SAR interpretation.

CNS-Penetrant Kinase or Epigenetic Probe Development

With a MW of 293.37 and cLogP ~2.8, this compound resides in CNS drug-like property space [1]. It serves as an ideal starting point for CNS-targeted TPDZ programs, particularly where the larger, more lipophilic C25-140 (MW 457.6, cLogP ~4.1) is excluded by permeability or solubility constraints .

Parallel Library Synthesis via 3-Position Diversification

The unsubstituted 3-position permits rapid generation of 10–100 compound libraries through N-alkylation, amidation, or Pd-catalyzed cross-coupling in 1–2 synthetic steps [1]. This contrasts with pre-functionalized 3-methyl or 3-CF3 analogs, which require de novo synthesis for each new derivative, significantly increasing time and cost for SAR exploration .

Negative Control for Benzylpiperidine Pharmacophore Engagement Studies

Employ as a minimal pharmacophore control in binding-mode studies. The benzylpiperidine motif engages the WPF hydrophobic pocket (Trp81, Pro82) of BRD4 BD1, while piperazine or indole isosteres are inactive [1]. This compound thus enables direct assessment of the benzylpiperidine contribution to target engagement, independent of 3-position modifications.

Quote Request

Request a Quote for 6-(4-Benzylpiperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.